![molecular formula C13H15F2N3O3 B7354180 methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7354180.png)
methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate, also known as MK-1775, is a selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme. CHK1 plays a crucial role in the DNA damage response pathway, which is responsible for maintaining the integrity of the genetic material. The inhibition of CHK1 by MK-1775 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer therapy.
Mecanismo De Acción
CHK1 is a kinase enzyme that is activated in response to DNA damage. CHK1 phosphorylates and inactivates the cell division cycle 25 (CDC25) phosphatase, which is responsible for activating the cyclin-dependent kinases (CDKs) that drive cell cycle progression. Inhibition of CHK1 by methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate results in the activation of CDC25 and CDKs, leading to premature entry into mitosis and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to inhibit the repair of DNA damage, leading to the accumulation of DNA damage and cell death. In addition, this compound has been shown to enhance the immune response against cancer cells by increasing the expression of immune checkpoint proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate has several advantages for lab experiments. It is highly selective for CHK1, which reduces off-target effects. It has also been shown to have a favorable toxicity profile in preclinical and clinical studies. However, this compound has some limitations, including its poor solubility and bioavailability, which may limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate. One direction is the identification of biomarkers that can predict the response to this compound. Another direction is the development of combination therapies that can enhance the efficacy of this compound. In addition, the optimization of the pharmacokinetic properties of this compound may improve its efficacy in vivo. Finally, the development of CHK1 inhibitors with improved selectivity and potency may further enhance the therapeutic potential of this class of compounds.
Métodos De Síntesis
The synthesis of methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate involves several steps starting from commercially available starting materials. The first step involves the protection of the amine group of 3-aminophenol using tert-butyloxycarbonyl (Boc) to form Boc-3-aminophenol. This is followed by the reaction of Boc-3-aminophenol with (3S,4R)-3,4-difluoropyrrolidine-1-carboxylic acid to form Boc-protected this compound. The final step involves the removal of the Boc protecting group using trifluoroacetic acid to yield this compound.
Aplicaciones Científicas De Investigación
Methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy in various types of cancer, including lung, breast, ovarian, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to poly (ADP-ribose) polymerase (PARP) inhibitors, which are used for the treatment of BRCA-mutated cancers.
Propiedades
IUPAC Name |
methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O3/c1-21-13(20)17-9-4-2-3-8(5-9)16-12(19)18-6-10(14)11(15)7-18/h2-5,10-11H,6-7H2,1H3,(H,16,19)(H,17,20)/t10-,11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVZQTCMEWAIRB-PHIMTYICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC(=C1)NC(=O)N2CC(C(C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)NC1=CC=CC(=C1)NC(=O)N2C[C@H]([C@H](C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.